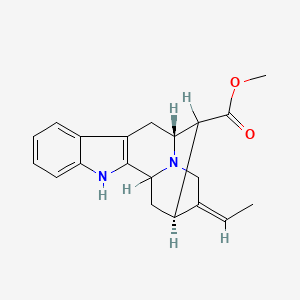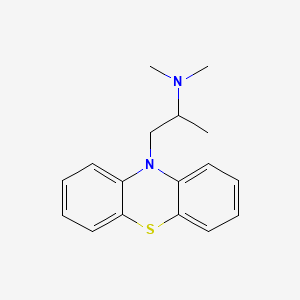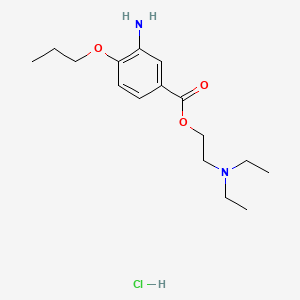
PF-10040
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PF-10040 is a chemical compound belonging to the isoquinoline class. This compound is characterized by the presence of a 3,4-dimethoxyphenylethyl group attached to a 6-methyl-3,4-dihydroisoquinoline core. Isoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of PF-10040 typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3,4-dimethoxyphenylethylamine, which is then subjected to a Pictet-Spengler reaction with an appropriate aldehyde to form the isoquinoline core. The reaction conditions often include acidic catalysts and controlled temperatures to ensure the desired product is obtained with high yield .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications .
Analyse Chemischer Reaktionen
PF-10040 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its fully saturated analogs.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy groups.
Major products formed from these reactions include quinoline derivatives, fully saturated isoquinolines, and various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
PF-10040 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of PF-10040 involves its interaction with specific molecular targets and pathways. The compound is known to interact with adrenergic receptors, modulating their activity and leading to various physiological effects. It can also inhibit certain enzymes, affecting metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
PF-10040 can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: An analog with similar structural features but lacking the isoquinoline core.
Mescaline: A naturally occurring compound with a similar phenethylamine structure but with an additional methoxy group.
Bevantolol: A beta-adrenergic antagonist with a related phenethylamine structure used in the treatment of cardiovascular diseases.
The uniqueness of this compound lies in its isoquinoline core, which imparts distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
132928-46-2 |
|---|---|
Molekularformel |
C20H24ClNO2 |
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-14-4-7-17-16(12-14)10-11-21-18(17)8-5-15-6-9-19(22-2)20(13-15)23-3;/h4,6-7,9,12-13H,5,8,10-11H2,1-3H3;1H |
InChI-Schlüssel |
FJHOALINTTUIKP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=NCC2)CCC3=CC(=C(C=C3)OC)OC.Cl |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=NCC2)CCC3=CC(=C(C=C3)OC)OC.Cl |
Aussehen |
Solid powder |
Key on ui other cas no. |
132928-46-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-(3,4-dimethoxyphenylethyl)-6-methyl-3,4-dihydroisoquinoline PF 10040 PF-10040 PF10040 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















